Entellan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

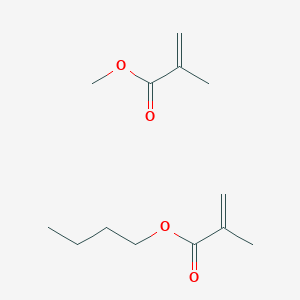

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLPIOPUASGRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30909118 | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25608-33-7, 104673-14-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Entellan® new Mounting Medium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition and physical properties of Entellan® new, a rapid, water-free mounting medium for microscopy. The information is compiled from technical data sheets and safety data sheets to assist researchers in its appropriate application.

Core Chemical Composition

This compound® new is a xylene-based mounting medium. Its primary components consist of a proprietary mixture of acrylic acid ester polymers dissolved in a xylene isomer mixture.[1][2] The specific formulation of the "mixed acrylates" is not publicly disclosed by the manufacturer. However, for similar products, the concentration of the polymer of mixed acrylates is approximately 40% (w/w), dissolved in 60% (w/w) xylene. The xylene acts as a clearing agent and solvent, which evaporates after application, leaving the hardened polymer to permanently fix the coverslip.

A related product, this compound®, utilizes toluene (B28343) as the solvent for the mixed acrylates. It is crucial for users to select the appropriate mounting medium based on their tissue clearing solvent to ensure compatibility and optimal optical clarity.

Physicochemical Properties

The physical and chemical characteristics of this compound® new are critical for its performance in microscopy applications. These properties ensure a clear, stable, and durable preparation for long-term archiving.

| Property | Value | Reference |

| Appearance | Colorless, viscous liquid | |

| Solvent | Xylene (isomer mixture) | [1][2] |

| Polymer | Polymer of mixed acrylates | [1][2] |

| Refractive Index (n 20/D) | 1.490 - 1.500 | |

| Density (d 20°C/4°C) | 0.94 - 0.96 g/cm³ | |

| Viscosity (20°C) | 250 - 600 mPa·s | [1] |

| Flash Point | 23 °C | |

| Boiling Point | 137 - 143 °C |

Experimental Protocol: Standard Mounting Procedure

The following protocol outlines the standard procedure for using this compound® new for the permanent mounting of dehydrated biological specimens.

Materials:

-

Microscope slides with dehydrated and cleared tissue sections

-

Coverslips

-

This compound® new mounting medium

-

Dropper or applicator stick

-

Fume hood

Procedure:

-

Final Clearing: Ensure the tissue specimen on the microscope slide has been thoroughly dehydrated through a graded series of ethanol (B145695) and has been cleared in xylene. This is a critical step to prevent turbidity or cloudiness in the final preparation.

-

Application of Mounting Medium: In a well-ventilated fume hood, place the microscope slide on a level surface. Dispense one to two drops of this compound® new directly onto the tissue section. The amount will vary depending on the size of the coverslip.

-

Applying the Coverslip: Hold a clean coverslip at a 45-degree angle to the slide. Touch one edge of the coverslip to the slide, adjacent to the mounting medium. Slowly lower the coverslip onto the slide, allowing the this compound® new to spread evenly and displace any air bubbles.

-

Drying and Curing: Place the slide on a flat surface in a well-ventilated area to dry. The xylene will evaporate, and the acrylic polymer will harden. This process typically takes several hours at room temperature but can be accelerated by placing the slides in a warm oven (approximately 40-50°C).

-

Cleaning: Once the mounting medium has hardened, any excess can be carefully removed from the edges of the coverslip using a razor blade or a cloth lightly dampened with xylene.

Visualizations

The following diagrams illustrate the chemical composition and a typical workflow for using a xylene-based mounting medium.

Caption: General chemical composition of this compound® new mounting medium.

Caption: Standard workflow for preparing microscope slides with a xylene-based mounting medium.

References

Entellan's Refractive Index: A Cornerstone of High-Fidelity Microscopy

For researchers, scientists, and drug development professionals striving for pristine microscopic imaging, the choice of mounting medium is a critical, yet often overlooked, parameter. Among the plethora of available options, Entellan™, a xylene-based mounting medium, has established itself as a reliable choice for long-term specimen preservation and high-quality imaging. This technical guide delves into the core of what makes this compound effective: its refractive index. We will explore the significance of this optical property in microscopy, provide detailed experimental protocols for its use and measurement, and present a comparative analysis with other common mounting media.

The refractive index (RI) of a material is a dimensionless number that describes how light propagates through that medium. In the context of microscopy, achieving a consistent refractive index across the entire light path—from the illumination source, through the condenser, glass slide, mounting medium, specimen, coverslip, and finally into the objective lens—is paramount for obtaining sharp, high-resolution images. Mismatches in the refractive indices of these components can lead to significant optical aberrations, such as light scattering and spherical aberration, which ultimately degrade image quality and compromise data integrity.

The Critical Role of Refractive Index Matching in Microscopy

Light travels at different speeds through different materials. When light passes from one medium to another with a different refractive index, it bends or "refracts." In a perfect microscopy setup, the refractive index of the mounting medium should closely match that of the glass slide and coverslip (typically around 1.515) and, importantly, the fixed and cleared biological specimen itself (approximately 1.53).[1]

When these refractive indices are aligned, the light rays proceeding from the specimen to the objective lens do so with minimal deviation. This alignment is crucial for several reasons:

-

Minimization of Light Scattering: A matched refractive index renders the unstained portions of the tissue virtually transparent, reducing the scattering of light. This enhances the contrast of the stained elements, making them more clearly visible.

-

Reduction of Spherical Aberration: Spherical aberration occurs when light rays passing through the periphery of a lens are focused at a different point from those passing through the center. A mismatch in refractive indices between the mounting medium and the objective lens exacerbates this issue, resulting in images that are hazy and out of focus, particularly in the z-axis.

-

Improved Axial Resolution: By minimizing spherical aberration, a matched refractive index significantly improves the resolution along the optical axis (z-axis), which is critical for accurate three-dimensional reconstructions of cellular and tissue structures.[2]

The diagram below illustrates the idealized light path in a matched refractive index environment versus the distorted path in a mismatched scenario.

Caption: The importance of refractive index matching in microscopy.

Quantitative Data: Refractive Index Comparison

This compound is formulated to have a refractive index that is closely aligned with the optical properties of glass and biological specimens. There are two primary formulations of this compound: the original toluene-based "this compound" and the xylene-based "this compound new". The table below summarizes the refractive indices of these and other commonly used mounting media.

| Mounting Medium | Base Solvent | Refractive Index (n_D at 20°C) | Type |

| This compound™ | Toluene | 1.492 - 1.500 | Resinous |

| This compound™ new | Xylene | 1.490 - 1.500 | Resinous |

| DPX | Xylene | ~1.52 | Resinous |

| Permount™ | Toluene | ~1.528[3] | Resinous |

| Canada Balsam | Xylene | 1.52 - 1.54 | Natural Resin |

| Glycerol | - | ~1.47[4] | Aqueous |

| Water | - | ~1.333[4] | Aqueous |

Experimental Protocols

Detailed Protocol for Mounting Histological Sections with this compound™

This protocol outlines the steps for mounting dehydrated and cleared histological sections using this compound. It is crucial that the specimen is completely dehydrated, as any residual water will cause turbidity in the final preparation.[5]

Materials:

-

Stained and dehydrated tissue sections on glass slides

-

Xylene (or a compatible clearing agent)

-

This compound™ or this compound™ new mounting medium

-

Coverslips

-

Dropper or glass rod

-

Forceps

-

Fume hood

Procedure:

-

Final Clearing: Following the dehydration series with graded alcohols, immerse the slides in two changes of xylene for 5-10 minutes each to ensure complete clearing of the tissue. This step should be performed in a fume hood.

-

Preparation: Place the slide on a flat, level surface within the fume hood. Have a clean coverslip ready.

-

Application of this compound: Dispense a small drop of this compound onto the tissue section. The amount will vary depending on the size of the coverslip, but a single drop is typically sufficient. Avoid introducing air bubbles.

-

Coverslipping: Hold a clean coverslip at a 45-degree angle to the slide. Touch one edge of the coverslip to the slide and allow the this compound to spread along this edge.

-

Lowering the Coverslip: Slowly and carefully lower the coverslip onto the slide, avoiding the trapping of air bubbles. This can be done with the aid of forceps or a dissecting needle.

-

Curing: Place the slide on a flat surface to allow the this compound to spread evenly and for the solvent to begin evaporating. The initial setting time is approximately 20-30 minutes. For complete hardening and stabilization of the refractive index, it is recommended to leave the slides to cure for at least 24 hours at room temperature.[6]

-

Cleaning: Once the mounting medium has hardened, any excess this compound can be carefully removed from the edges of the coverslip with a razor blade or a cloth lightly dampened with xylene.

Caption: Experimental workflow for mounting with this compound.

Protocol for Measuring the Refractive Index of this compound™ using an Abbe Refractometer

An Abbe refractometer is a benchtop instrument used to measure the refractive index of liquids. This protocol is adapted for viscous liquids like mounting media.

Materials:

-

Abbe refractometer

-

This compound™ mounting medium

-

Pasteur pipette or glass rod

-

Lens cleaning tissue

-

Ethanol (B145695) or isopropanol (B130326) (for cleaning)

-

Calibrating fluid with a known refractive index (e.g., distilled water)

Procedure:

-

Calibration: Calibrate the Abbe refractometer according to the manufacturer's instructions, typically using distilled water (refractive index ≈ 1.3330 at 20°C).[7]

-

Sample Application: Open the prism assembly of the refractometer. Using a clean Pasteur pipette or glass rod, apply a small drop of this compound to the surface of the measuring prism. For viscous samples, ensure the drop is large enough to spread and form a thin, uniform layer when the prisms are closed.

-

Measurement: Close the prism assembly firmly. Allow a few minutes for the sample temperature to equilibrate with the prism temperature, which is typically controlled by a circulating water bath set to 20°C.

-

Reading: Look through the eyepiece and adjust the handwheel to bring the light-dark boundary into the field of view. Use the dispersion compensator to eliminate any color fringing and obtain a sharp, black-and-white boundary.

-

Alignment: Carefully align the boundary line with the center of the crosshairs.

-

Record Value: Depress the switch to illuminate the scale and read the refractive index value. Record the temperature at which the measurement was taken.

-

Cleaning: Immediately after the measurement, open the prisms and clean the this compound from both prism surfaces using a soft lens tissue moistened with ethanol or isopropanol.

Factors Influencing the Refractive Index of this compound

It is important for researchers to be aware of factors that can influence the refractive index of this compound, both before and after mounting:

-

Solvent Evaporation: As the xylene in this compound evaporates during the curing process, the concentration of the dissolved poly(methyl methacrylate) increases, leading to a gradual increase in the refractive index.[8] This is why allowing adequate curing time is essential for the refractive index to stabilize.

-

Temperature: The refractive index of most materials, including the polymer solution of this compound, is temperature-dependent. As temperature increases, the density of the material typically decreases, which in turn lowers the refractive index.[9] For poly(methyl methacrylate) (PMMA), a key component of this compound, the thermo-optic coefficient (dn/dT) is in the range of -1.0 x 10⁻⁴ to -1.2 x 10⁻⁴ K⁻¹.[10] While this change may be small for minor temperature fluctuations, it can become significant in applications involving heated microscope stages.

Conclusion

The refractive index of this compound is a key determinant of its performance as a high-quality mounting medium. Its formulation provides a refractive index that closely matches that of the other optical components in a standard microscope setup, thereby minimizing optical aberrations and maximizing image clarity and resolution. By following the detailed protocols for its use and understanding the factors that can influence its refractive index, researchers, scientists, and drug development professionals can ensure the generation of reliable and high-fidelity microscopic data, which is crucial for accurate analysis and interpretation in their respective fields.

References

- 1. ompj.org [ompj.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. nif.hms.harvard.edu [nif.hms.harvard.edu]

- 4. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 5. This compound Mounting Medium [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. hinotek.com [hinotek.com]

- 8. researchgate.net [researchgate.net]

- 9. unige.ch [unige.ch]

- 10. researchgate.net [researchgate.net]

Navigating the Invisible Threat: A Technical Guide to Entellan Safety in the Laboratory

For Immediate Release

[CITY, State] – [Date] – In the meticulous world of scientific research, where precision and accuracy are paramount, the safety of laboratory personnel is a non-negotiable priority. This whitepaper provides an in-depth technical guide on the safe handling of Entellan, a common mounting medium in microscopy. Addressed to researchers, scientists, and drug development professionals, this document outlines the critical safety precautions, emergency procedures, and chemical properties of this compound to foster a secure research environment.

This compound, a rapid mounting medium, is an indispensable tool for the long-term preservation of microscopic specimens. However, its composition, typically a solution of polymers in either xylene or toluene (B28343), presents a range of health and safety hazards that demand rigorous adherence to safety protocols. This guide will dissect the nature of these risks and provide actionable strategies for their mitigation.

Section 1: Chemical and Physical Properties

This compound's properties are primarily dictated by its solvent base, which is either a xylene isomer mixture or toluene. Both are volatile, flammable organic compounds that necessitate careful handling in a controlled laboratory setting.

| Property | This compound™ (Toluene-based) | This compound™ New (Xylene-based) |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Aromatic | Aromatic |

| Flash Point | 8 °C[1][2] | Not specified, but xylene's is ~27-32 °C |

| Density | 0.93 g/cm³ at 20 °C[1][2] | Not specified |

| Viscosity | 60 - 100 mPas at 20 °C[1] | 250 - 600 mPas at 20 °C[3] |

| Refractive Index | 1.492 - 1.500 at 20 °C[1][2] | Not specified |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its solvent components. Both toluene and xylene are classified as hazardous substances with potential for significant health impacts.

Primary Hazards:

-

Flammability: this compound is a highly flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

-

Health Hazards:

-

Aspiration Toxicity: May be fatal if swallowed and enters airways.[1][3]

-

Skin Irritation: Causes skin irritation.[1][3][4] Prolonged contact can lead to a drying effect, resulting in rough and chapped skin.[4]

-

Inhalation: Vapors may cause drowsiness or dizziness and respiratory irritation.[1][3]

-

Systemic Organ Toxicity: May cause damage to organs through prolonged or repeated exposure, particularly if inhaled.[1][3] The central nervous system is a primary target.[2]

-

Reproductive Toxicity: Toluene-based this compound is suspected of damaging the unborn child.[1]

-

Eye Irritation: Can cause serious eye irritation.[3]

-

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1][3]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent accidents.

Experimental Workflow for Safe this compound Usage:

Caption: Standard workflow for safely mounting specimens with this compound.

Personal Protective Equipment (PPE):

-

Gloves: Wear protective gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Lab Coat: A flame-retardant lab coat is recommended.

-

Respiratory Protection: If working outside a fume hood or in case of a large spill, a self-contained breathing apparatus may be necessary.[4]

Storage:

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Emergency Response Protocol:

Caption: Decision tree for responding to this compound-related emergencies.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.[4]

-

After Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of water.[1][4] Consult a physician.[4]

-

After Eye Contact: Rinse out with plenty of water.[4]

-

After Ingestion: Do NOT induce vomiting.[1][3] Immediately call a poison center or doctor.[1][3]

Section 5: Spill, Leak, and Disposal Procedures

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Pathway:

Caption: Proper disposal route for this compound waste.

Spill Containment:

-

For spills, collect, bind, and pump off the liquid.[4]

-

Use a liquid-absorbent material such as Chemizorb® to take up the spill.[4]

-

Ensure the cleanup area is well-ventilated.[4]

Disposal:

-

Do not let the product enter drains.[4]

-

Strongly contaminated halogen-free organic solvents should be collected in a designated container (e.g., Container A).[1]

Conclusion

While this compound is a valuable tool in microscopy, its inherent chemical hazards necessitate a comprehensive understanding and implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, research professionals can significantly mitigate the risks associated with its use, ensuring a safe and productive laboratory environment. Regular safety training, proper use of personal protective equipment, and a clear understanding of emergency procedures are the cornerstones of responsible laboratory practice when handling this compound.

References

Entellan Mounting Medium: A Technical Guide to Storage and Shelf Life

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage and handling of Entellan mounting medium to ensure optimal performance and longevity. Adherence to these guidelines is critical for maintaining the quality of mounted specimens for microscopic analysis.

Core Composition and Properties

This compound is a non-aqueous, rapid-drying mounting medium used for the permanent preservation of stained and dehydrated microscopic specimens. It is primarily composed of a polymer of mixed acrylates dissolved in a solvent, typically xylene or toluene.[1][2][3][4][5] This composition allows for a clear, solid film to form upon evaporation of the solvent, preserving the specimen for long-term archival and re-analysis.[5][6] The refractive index of this compound is designed to be close to that of glass slides and coverslips, minimizing light scatter and enhancing image clarity.[7]

Storage Conditions and Shelf Life

Proper storage is paramount to maintaining the intended viscosity and optical properties of this compound. The recommended storage conditions and expected shelf life are summarized below.

Quantitative Data Summary

| Parameter | This compound (Toluene-based) | This compound new (Xylene-based) | General Recommendation |

| Storage Temperature | +15°C to +25°C[2][6][8][9] | +15°C to +25°C[6] | Store at room temperature.[1] |

| Shelf Life (Unopened) | Until the stated expiry date.[6] | Until the stated expiry date.[6] | Can be used up to the printed expiry date.[6] |

| Shelf Life (Opened) | Can be used up to the stated expiry date if stored at +15°C to +25°C and tightly recapped.[6] | Can be used up to the stated expiry date if stored at +15°C to +25°C and tightly recapped.[6] | Recap the bottle immediately after use.[1] |

| Viscosity (at 20°C) | 60 - 100 mPas[2][10] | 600 - 700 mPas (for Cat. No. 101979)[6]; 250 - 600 mPa*s (for Cat. No. 107961)[4] | If viscosity increases, it can be adjusted by adding the appropriate solvent (xylene or toluene).[1] |

| Refractive Index (at 20°C) | 1.492 - 1.500[2][8][10] | 1.490 - 1.500[1] | N/A |

Experimental Protocols

While specific proprietary experimental protocols for determining the shelf life of this compound are not publicly available, the stability of mounting media is typically assessed through a series of standardized quality control tests conducted over time. These tests evaluate key parameters to ensure the product continues to meet its specifications.

A general methodology for such a stability study would involve:

-

Sample Cohorts: A batch of this compound is divided into multiple samples. A subset is retained as a control under ideal storage conditions. Other samples are subjected to accelerated aging conditions (e.g., elevated temperature and humidity) and real-time aging.

-

Time Points: Samples are tested at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Parameter Testing: At each time point, the following properties are measured:

-

Appearance: Visual inspection for color change, precipitation, or haze.

-

Viscosity: Measured using a viscometer to ensure it remains within the specified range for proper application.

-

Refractive Index: Measured with a refractometer to confirm consistent optical properties.

-

Drying Time: The time required for a standard volume of the medium to harden is recorded.

-

Performance Test: The medium is used to mount a standard stained tissue section. The slide is then evaluated for clarity, bubble formation, and any artifacts. The color stability of the stain is also monitored over time.[6]

-

-

Data Analysis: The data from the aged samples are compared to the control and the initial specifications. The shelf life is determined as the longest period during which the product remains within its quality specifications.

Best Practices for Storage and Handling

To ensure the longevity and optimal performance of this compound, the following workflow should be adhered to.

References

- 1. emsdiasum.com [emsdiasum.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound™ rapid mounting medium for microscopy [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. labchem.com.my [labchem.com.my]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound Mounting Medium [benchchem.com]

- 8. This compound™ rapid mounting medium for microscopy [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound® rapid mounting medium for microscopy - Labchem Catalog [labchem.com.my]

A Technical Guide to Entellan and Entellan New Mounting Media

For researchers, scientists, and professionals in drug development, the choice of a mounting medium is a critical step in the preparation of high-quality, durable microscope slides. Entellan and this compound New, both manufactured by Merck, are popular choices for non-aqueous mounting in histology and cytology. While both serve the same fundamental purpose, key differences in their formulation and properties can significantly impact workflow, application, and safety considerations. This guide provides an in-depth technical comparison to inform your selection process.

Core Composition and Physicochemical Properties

The primary distinction between this compound and this compound New lies in their solvent base. The original this compound utilizes toluene (B28343), while this compound New is xylene-based. Both products are comprised of a polymer of mixed acrylates. This change in solvent in this compound New was introduced to offer a less hazardous alternative, as xylene is generally considered to have a better safety profile than toluene.

The following tables summarize the key quantitative data for each mounting medium, facilitating a direct comparison of their physical and chemical properties.

| Property | This compound | This compound New |

| Primary Solvent | Toluene | Xylene |

| Chemical Composition | Polymer of mixed acrylates | Polymer of mixed acrylates |

| Refractive Index (n 20/D) | 1.492 - 1.500 | 1.490 - 1.500 |

| Viscosity (at 20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s |

| Density (at 20°C / 4°C) | 0.925 - 0.935 g/cm³ | 0.94 - 0.96 g/cm³ |

| Flash Point | 8 °C | 23 °C |

| Setting Time | Rapid (not specified) | Approx. 20 minutes at room temperature |

Application and Workflow Considerations

The difference in solvent and viscosity between this compound and this compound New has practical implications for their use in the laboratory.

Manual Mounting Workflow

The general workflow for using both this compound and this compound New is similar, requiring the dehydration of the specimen through a series of alcohol grades followed by clearing with an appropriate solvent. The key difference is the clearing agent used just before mounting. For this compound, specimens should be cleared with toluene or xylene. For this compound New, xylene is the recommended clearing agent to ensure compatibility and prevent turbidity.

Automated Coverslipping

A specific formulation, "this compound new for cover slipper," is optimized for use with automated mounting instruments. This version has a narrower viscosity range of 500-600 mPa·s, which is crucial for the consistent and reliable dispensing of the mounting medium by automated systems. The standard this compound is not recommended for automated applications.

When switching from this compound to this compound New in an automated coverslipper, it is imperative to thoroughly rinse the instrument's tubing and dispensing system with xylene to prevent mixing of the two media, which could lead to precipitation or cloudiness.

Performance and Experimental Considerations

Optical Properties and Stain Stability

Both this compound and this compound New have a refractive index that closely matches that of glass slides and coverslips (approximately 1.52), which is essential for minimizing light scatter and ensuring high-resolution imaging. The manufacturer states that preparations mounted with these media can be stored for years without changes in color, indicating good long-term stain preservation. However, as with any mounting medium, proper dehydration of the tissue is crucial, as residual water can lead to fading of certain stains over time.

Use in Fluorescence Microscopy

While not specifically marketed as fluorescent mounting media, resin-based, non-aqueous mountants like this compound and this compound New can be used for fluorescence microscopy. A key advantage is their permanent nature, which allows for long-term archiving of fluorescently labeled slides. However, it is important to consider the potential for autofluorescence. The original this compound has a specified fluorescence of ≤ 100 ppb (as quinine (B1679958) at 365 nm), while this compound New has a slightly higher limit of ≤ 250 ppb. For sensitive fluorescence applications, it is advisable to test the autofluorescence of the mounting medium with the specific fluorophores and filter sets being used.

Safety and Handling

The switch from a toluene-based to a xylene-based solvent in this compound New represents a significant improvement in user safety. Toluene is a known reproductive toxin, while xylene is not classified as such. Both are flammable liquids and should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment.

| Hazard Statement | This compound | This compound New |

| Flammability | Highly flammable liquid and vapor (H225) | Flammable liquid and vapor (H226) |

| Aspiration Hazard | May be fatal if swallowed and enters airways (H304) | May be fatal if swallowed and enters airways (H304) |

| Skin Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness (H336) | May cause respiratory irritation (H335) |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure if inhaled (H373) | May cause damage to organs through prolonged or repeated exposure if inhaled (H373) |

| Reproductive Toxicity | Suspected of damaging the unborn child (H361d) | Not classified as a reproductive toxin |

| Aquatic Toxicity | Harmful to aquatic life with long lasting effects (H412) | Harmful to aquatic life with long lasting effects (H412) |

Conclusion

This compound New can be considered a modern successor to the original this compound, offering a similar performance profile with the significant advantage of a better safety profile due to the replacement of toluene with xylene. For laboratories performing manual mounting, the choice between the two may come down to existing protocols and solvent availability, though a transition to this compound New is advisable for safety reasons. For facilities utilizing automated coverslippers, the specialized "this compound new for cover slipper" is the required choice for optimal performance. Careful consideration of the subtle differences in viscosity, solvent compatibility, and safety will enable researchers to select the most appropriate mounting medium for their specific needs, ensuring the generation of high-quality, reliable, and durable microscopic preparations.

Entellan: A Comprehensive Technical Guide to its Role in Long-Term Tissue Sample Preservation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Entellan™, a rapid, anhydrous mounting medium, in the long-term preservation of tissue samples for microscopic analysis. We delve into its chemical and physical properties, its mechanism of action, and provide detailed protocols for its application, ensuring optimal preservation and image clarity for histological and cytological specimens.

Introduction: The Importance of a Reliable Mounting Medium

In the fields of histology, pathology, and cell biology, the long-term preservation of stained tissue samples is paramount for accurate diagnosis, retrospective studies, and the validation of research data. The choice of mounting medium is a critical final step in tissue preparation, directly impacting the optical quality of the microscopic image and the stability of the stains over time. This compound has established itself as a widely used synthetic resin-based mounting medium due to its rapid drying time, optical clarity, and compatibility with a vast array of biological stains.[1][2]

Core Principles of this compound Mounting Medium

This compound is a non-aqueous mounting medium, meaning it is incompatible with water and requires the complete dehydration of tissue specimens before use.[3][4][5] Its primary function is to create a permanent, protective seal for the tissue section between the microscope slide and the coverslip, thereby preserving the specimen for years without significant degradation of color or morphology.[6]

Chemical Composition

This compound is composed of a polymer of mixed acrylates, with poly(methyl methacrylate) often being a key constituent, dissolved in an organic solvent.[1][2][3][7] Two common formulations are available, differing in their solvent base:

-

Toluene-based this compound: This formulation utilizes toluene (B28343) as the solvent for the acrylate (B77674) polymers.[3][4]

-

Xylene-based this compound (this compound™ new): This version employs xylene as the solvent.[6][7][8]

The choice of solvent necessitates that the tissue clearing agent used in the final stages of preparation is compatible. For both formulations, xylene is the recommended clearing agent to prevent turbidity and ensure optimal optical clarity.[3][4][5][6][7][8]

Mechanism of Action: Solidification and Preservation

The preservation mechanism of this compound relies on the evaporation of its solvent (toluene or xylene). As the solvent evaporates, the acrylate polymers harden, forming a solid, clear, and durable film that encapsulates the tissue.[1][5] This process offers several key advantages for long-term storage:

-

Protection from Physical Damage: The hardened resin provides a robust physical barrier against scratches and other mechanical damage.

-

Prevention of Oxidation and Fading: By creating an airtight seal, this compound minimizes the exposure of the stained tissue to atmospheric oxygen, which can cause stains to fade over time.[2]

-

Optical Clarity: The refractive index of this compound is closely matched to that of glass, minimizing light scatter and ensuring high-resolution microscopic imaging.[1]

Quantitative Data and Physical Properties

The physical properties of this compound are crucial for its performance as a mounting medium. The following tables summarize the key quantitative data for both toluene-based and xylene-based formulations.

Table 1: Physical Properties of Toluene-Based this compound™

| Property | Value | Reference(s) |

| Refractive Index (n 20/D) | 1.492 - 1.500 | [3] |

| Density (d 20 °C/ 4 °C) | 0.925 - 0.935 g/cm³ | [3][4] |

| Viscosity (20 °C) | 60 - 100 mPa·s | [3][4] |

| Flash Point | 8 °C | |

| Storage Temperature | +15°C to +25°C | [3] |

Table 2: Physical Properties of Xylene-Based this compound™ new

| Property | Value | Reference(s) |

| Refractive Index (n 20/D) | 1.490 - 1.500 | [7] |

| Density (d 20 °C/ 4 °C) | 0.94 - 0.96 g/cm³ | [7] |

| Viscosity (20 °C) | 250 - 600 mPa·s | [7][8] |

| Flash Point | 23 °C | |

| Storage Temperature | +15°C to +25°C |

The refractive index of this compound is a critical parameter. For optimal visualization, the refractive index of the mounting medium should closely match that of the fixed biological tissue (approximately 1.53) and the glass slide and coverslip (approximately 1.52).[1][2] The refractive index of both this compound formulations falls within a range that effectively minimizes light scattering, thereby preventing optical distortions such as halos and blurring.[1]

Experimental Protocols

The successful use of this compound for long-term tissue preservation is highly dependent on the adherence to proper tissue preparation and mounting protocols. The following sections provide detailed methodologies for the key experimental stages.

General Tissue Preparation Workflow

The following diagram illustrates the essential steps leading up to mounting with this compound. This workflow is fundamental for most histological staining procedures.

Caption: A flowchart of the standard histological tissue preparation process prior to mounting with this compound.

Detailed Protocol for Dehydration, Clearing, and Mounting

This protocol assumes the tissue sections have already been stained and are ready for final processing and mounting.

Materials:

-

Stained microscope slides

-

Graded ethanol (B145695) solutions (70%, 95%, 100%)

-

Xylene

-

This compound mounting medium

-

Coverslips

-

Forceps

-

Fume hood

Procedure:

-

Dehydration: This step is crucial to remove all water from the tissue, as water is immiscible with this compound and will cause cloudiness or turbidity.[1][5][6]

-

Immerse slides in 70% ethanol for 1-2 minutes.

-

Transfer slides to 95% ethanol for 1-2 minutes.

-

Transfer slides to two changes of 100% absolute ethanol for 1-2 minutes each.

-

-

Clearing: The clearing agent replaces the dehydrating agent and must be miscible with the mounting medium. Xylene is the standard clearing agent for use with this compound.[3][5][6]

-

Transfer slides from 100% ethanol to two changes of xylene for 2-5 minutes each. The tissue should appear transparent after this step.

-

-

Mounting with this compound: This step should be performed in a well-ventilated area or a fume hood.[5][6]

-

Place the slide on a flat surface.

-

Apply one to two drops of this compound onto the tissue section. The amount will vary depending on the size of the coverslip.[5][6]

-

Holding a clean coverslip at a 45-degree angle, touch one edge to the slide and slowly lower it over the tissue section to avoid trapping air bubbles.[5]

-

The this compound should spread evenly to fill the entire area under the coverslip.[6]

-

If excess this compound seeps out, it can be carefully removed with a cloth or tissue lightly moistened with xylene.[6]

-

-

Drying and Curing:

Caption: A step-by-step workflow for the final dehydration, clearing, and mounting of tissue sections with this compound.

Compatibility with Staining Techniques

This compound is compatible with a wide range of histological and cytological staining techniques due to its chemical neutrality (acid number < 2.50).[1][9] This ensures that the colors of most common stains are preserved over long periods.[1] It is routinely used as the final step in staining protocols such as:

-

Hematoxylin and Eosin (H&E): The most common stain in histology, for which this compound provides excellent long-term preservation of both nuclear (hematoxylin) and cytoplasmic (eosin) staining.[1]

-

Trichrome Stains (e.g., Masson's Trichrome): Used to differentiate cellular elements from connective tissue.

-

Periodic Acid-Schiff (PAS) Stain: For the detection of glycogen (B147801) and other carbohydrates.

-

Special Stains: Including but not limited to Alcian Blue (for acidic mucosubstances), Congo Red (for amyloid), and Giemsa (for hematopoietic cells and some microorganisms).[10][11]

For optimal results with any staining procedure, it is imperative that the tissue is thoroughly rinsed to remove any unbound dye before proceeding to the dehydration steps.[1]

Long-Term Storage and Stability

Mounted slides prepared with this compound can be stored for years without significant changes in stain intensity or tissue morphology.[6] However, the stability of the immunoreactivity in immunohistochemically stained sections can be affected by the duration and conditions of storage of the cut slides before mounting.[12] For optimal long-term preservation of all tissue components and stains, it is recommended to store the mounted slides in a dark, cool, and dry environment.

Conclusion

This compound is a reliable and efficient mounting medium that plays a crucial role in the long-term preservation of tissue samples for microscopic examination. Its rapid curing time, excellent optical properties, and compatibility with a wide array of stains make it an indispensable tool for researchers, scientists, and drug development professionals. Adherence to proper dehydration, clearing, and mounting protocols is essential to fully leverage the benefits of this compound and ensure the integrity and longevity of valuable tissue specimens.

References

- 1. This compound Mounting Medium [benchchem.com]

- 2. ompj.org [ompj.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound® rapid mounting medium for microscopy - Labchem Catalog [labchem.com.my]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. emsdiasum.com [emsdiasum.com]

- 7. This compound™ new rapid mounting medium for microscopy | Sigma-Aldrich [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Electron Microscopy Sciences this compound Rapid Mounting Media 100 ML, Quantity: | Fisher Scientific [fishersci.com]

- 10. assets.cwp.roche.com [assets.cwp.roche.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Factors affecting immunoreactivity in long-term storage of formalin-fixed paraffin-embedded tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polymerization of Entellan: A Technical Guide to a Physical Transformation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the polymerization of Entellan, a widely used mounting medium in microscopy. While termed "polymerization," the process is fundamentally a physical transformation involving the solidification of a pre-synthesized polymer solution through solvent evaporation. This guide will detail the chemical composition of this compound, the mechanism of its hardening, and the critical parameters that ensure optimal specimen preservation and optical clarity.

Chemical Composition of this compound

This compound is a non-aqueous mounting medium composed of a mixture of synthetic acrylic polymers dissolved in an organic solvent. The primary components are:

-

Polymeric Resin: The solid component of this compound is a blend of polyacrylates.[1][2][3] A key constituent of this blend is Poly(methyl methacrylate) (PMMA) , a transparent thermoplastic polymer known for its excellent optical properties and stability.[4][5][6] The term "mixed acrylates" suggests that other acrylate (B77674) or methacrylate (B99206) monomers are copolymerized to achieve specific characteristics such as viscosity, adhesion, and a desirable refractive index.[4]

-

Solvent: The polymeric resin is dissolved in a volatile organic solvent, which is typically xylene in "this compound new" formulations.[2][3][5][7][8] Some other versions of this compound utilize toluene .[1][4] The solvent's role is to maintain the polymer in a liquid state for application and to ensure complete infiltration of the tissue specimen.

The "Polymerization" Process: A Mechanism of Solvent Evaporation

The hardening or "setting" of this compound is not a chemical polymerization reaction in the traditional sense (i.e., the linking of monomers to form polymers). Instead, it is a physical process dominated by the evaporation of the solvent.[8]

The process can be broken down into the following stages:

-

Application: Liquid this compound, a viscous solution of polyacrylates in xylene or toluene, is applied to the specimen on a microscope slide.

-

Solvent Evaporation: The volatile solvent (xylene or toluene) begins to evaporate upon exposure to the atmosphere. The rate of evaporation is influenced by factors such as ambient temperature, air circulation, and the thickness of the this compound layer.

-

Film Formation and Hardening: As the solvent evaporates, the concentration of the polyacrylate resin increases. The polymer chains, which were previously solvated and mobile, become entangled and coalesce to form a solid, transparent film. This process continues until the majority of the solvent has dissipated, resulting in a hard, protective layer that embeds the specimen and adheres the coverslip to the slide. The stated setting time at room temperature is approximately 20 minutes.[5][7]

Quantitative Data and Physical Properties

The physical properties of this compound are critical for its function as a mounting medium. These properties are summarized in the tables below.

Table 1: Physical Properties of this compound Formulations

| Property | This compound™ (Toluene-based) | This compound™ new (Xylene-based) | Source(s) |

| Refractive Index (n 20/D) | 1.492 - 1.500 | 1.490 - 1.500 | [1],[8] |

| Density (d 20°C/ 4°C) | 0.925 - 0.935 g/cm³ | 0.94 - 0.96 g/cm³ | [1],[8] |

| Viscosity (20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s | [1],[2] |

| Flash Point | 8 °C | 23 °C | [9],[8] |

| Boiling Point | Not specified | 137-143 °C | [8] |

Experimental Protocols

This section outlines the methodologies for determining the key physical properties of mounting media like this compound.

Determination of Refractive Index

The refractive index is a crucial parameter that affects the optical clarity of the mounted specimen. An Abbe refractometer is a standard instrument for this measurement.

Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of the liquid this compound onto the surface of the measuring prism.

-

Measurement: Close the prism and allow the sample to spread into a thin film. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: Read the refractive index directly from the instrument's scale. The measurement should be performed at a controlled temperature (typically 20°C).

Determination of Curing Time

The curing (or setting) time is the duration required for the mounting medium to solidify sufficiently.

Protocol:

-

Slide Preparation: Prepare a standard microscope slide with a tissue section or a coverslip.

-

Application: Apply a standardized amount of this compound and place a coverslip over it.

-

Monitoring: At regular intervals, gently probe the edge of the coverslip with a fine needle or forceps.

-

Endpoint Determination: The curing time is defined as the point at which the coverslip is firmly fixed and no longer moves under gentle pressure. This should be conducted at a controlled room temperature.

Logical Relationships in the Hardening Process

The hardening of this compound is a straightforward physical process driven by solvent evaporation. The logical flow is depicted below.

Conclusion

The "polymerization" of this compound is a misnomer in the chemical sense; it is a physical process of solidification through solvent evaporation. This guide provides a comprehensive technical overview of this process, from the chemical composition of this compound to the methodologies for characterizing its critical properties. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals to ensure the proper use of this compound for high-quality, long-lasting microscopic preparations.

References

- 1. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures [ouci.dntb.gov.ua]

- 4. impact.ornl.gov [impact.ornl.gov]

- 5. ompj.org [ompj.org]

- 6. Poly(methyl methacrylate) [himedialabs.com]

- 7. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 8. stainsfile.com [stainsfile.com]

- 9. m.youtube.com [m.youtube.com]

Entellan in Fluorescence Microscopy: A Technical Evaluation

For researchers, scientists, and drug development professionals, the choice of mounting medium is a critical step in preparing specimens for fluorescence microscopy. An ideal medium preserves the sample, maintains the integrity of fluorescent signals, and possesses optical properties that enhance image quality. This technical guide provides an in-depth analysis of Entellan, a common histological mounting medium, and evaluates its suitability for fluorescence microscopy.

Core Properties of this compound

This compound is a non-aqueous, resinous mounting medium. It is typically a solution of poly(methyl methacrylate) or mixed acrylates dissolved in a solvent such as toluene (B28343) or xylene.[1][2] Its primary function in traditional histology is to provide a permanent, transparent seal for stained tissue sections, protecting them from physical damage and deterioration over time. Key properties of this compound and its variants are summarized in the table below.

| Property | This compound | This compound new | Notes |

| Composition | Polymer of mixed acrylates in toluene | Polymer of mixed acrylates in xylene | Anhydrous; requires specimen dehydration.[3] |

| Refractive Index (n20/D) | 1.492 - 1.500 | 1.490 - 1.500 | Close to that of glass (~1.52) and fixed tissue (~1.53), minimizing light scatter.[4][5] |

| Fluorescence (as quinine (B1679958) at 365 nm) | ≤ 100 ppb | ≤ 250 ppb | A key consideration for fluorescence microscopy.[6][7] |

| Intrinsic Color | Colorless | Colorless | Ensures no interference with brightfield microscopy.[8] |

| Setting Time | Approximately 20 minutes at room temperature | Rapid | Allows for quick slide preparation.[8][9] |

Suitability for Fluorescence Microscopy: The Autofluorescence Dilemma

The primary challenge with using this compound in fluorescence microscopy is its intrinsic autofluorescence.[5] Autofluorescence is the natural emission of light by materials when excited by a light source, which can obscure the specific fluorescent signals from the probes used to label the specimen.[10] While some sources indicate that this compound is used for fluorescence microscopy, its inherent fluorescence can increase background noise and reduce the signal-to-noise ratio, potentially compromising the quality of the resulting images, especially when detecting weak fluorescent signals.[5]

For sensitive fluorescence applications, mounting media with minimal to no autofluorescence are generally preferred.[1] Aqueous mounting media are often recommended for fluorescence microscopy as many are formulated to be non-fluorescent and may contain anti-fading agents to protect the fluorophores from photobleaching.[1]

Experimental Protocols

Standard Protocol for Mounting with this compound

This protocol is suitable for permanently mounting dehydrated tissue sections.

-

Dehydration: Following staining, dehydrate the tissue sections through a graded series of ethanol (B145695) solutions (e.g., 70%, 90%, 100%, 100%) for 2-5 minutes each.

-

Clearing: Immerse the slides in a clearing agent like xylene or a xylene substitute for 5-10 minutes. This step makes the tissue transparent and is crucial as this compound is not miscible with ethanol.

-

Mounting: Place the slide on a flat surface. Apply a small drop of this compound to the center of the tissue section.

-

Coverslipping: Carefully lower a coverslip at an angle onto the drop of this compound, avoiding the trapping of air bubbles.

-

Drying: Allow the slide to dry in a horizontal position in a well-ventilated area or a fume hood. The medium will harden, permanently fixing the coverslip.

Protocol for Assessing Autofluorescence of a Mounting Medium

This protocol can be used to evaluate the autofluorescence of this compound or any other mounting medium.

-

Prepare a Blank Slide: Clean a standard microscope slide and coverslip thoroughly.

-

Apply Mounting Medium: Place a small drop of the mounting medium to be tested (e.g., this compound) onto the center of the clean slide.

-

Coverslip: Carefully place a coverslip over the drop, allowing it to spread evenly.

-

Microscope Setup:

-

Use a fluorescence microscope with the same filter sets and imaging parameters (e.g., excitation/emission wavelengths, exposure time, gain) that will be used for the experimental samples.

-

Focus on the layer of mounting medium.

-

-

Image Acquisition: Acquire images of the mounting medium alone.

-

Analysis: Analyze the acquired images for any background fluorescence. This will provide a baseline for the autofluorescence of the mounting medium under the specific experimental conditions.

Decision-Making and Visualization

The choice of a mounting medium for fluorescence microscopy is a critical decision that depends on the specific requirements of the experiment. The following diagram illustrates a logical workflow for this selection process.

Caption: Decision workflow for selecting a mounting medium.

Conclusion

While this compound is a widely used and effective mounting medium for brightfield histology due to its excellent refractive index matching and long-term preservation properties, its suitability for fluorescence microscopy is questionable. The presence of intrinsic autofluorescence can interfere with the detection of fluorescent signals, particularly in applications requiring high sensitivity. For demanding fluorescence imaging, researchers should consider mounting media specifically designed for this purpose, which are typically aqueous, have low autofluorescence, and often contain anti-fading reagents. If this compound must be used, for instance, when permanent preservation of a fluorescently labeled slide is paramount and the fluorescent signal is very strong, its autofluorescence characteristics should be carefully evaluated with control slides under the specific imaging conditions of the experiment.

References

- 1. www2.nau.edu [www2.nau.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]

- 4. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Mounting Medium [benchchem.com]

- 6. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Protein Level Quantification Across Fluorescence-based Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mounting Media | Thermo Fisher Scientific - HK [thermofisher.com]

Entellan®: A Technical Guide to Safety and Application for Researchers

Entellan®, a rapid mounting medium, is a staple in research laboratories for the permanent preservation of microscopic specimens. Its utility in histology, cytology, and other fields necessitates a thorough understanding of its properties and safe handling procedures. This guide provides an in-depth overview of the key information from the Material Safety Data Sheet (MSDS), tailored for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

This compound® is available in two primary formulations: a toluene-based solution and a xylene-based version known as this compound® New. Both are composed of a polymer of mixed acrylates dissolved in their respective solvents. These anhydrous mounting media are designed for use with specimens that have been dehydrated and cleared, typically with xylene. The choice between the two formulations may depend on specific laboratory protocols or solvent compatibility requirements. The physical and chemical properties of both variants are crucial for proper use and storage.

Table 1: Physical and Chemical Properties of this compound® Variants

| Property | This compound® (Toluene-based) | This compound® New (Xylene-based) |

| Appearance | Colorless liquid | Colorless liquid |

| Solvent | Toluene | Xylene |

| Refractive Index (20°C) | 1.492 - 1.500 | 1.490 - 1.500 |

| Density (20°C) | 0.93 g/cm³ | 0.95 g/cm³ |

| Viscosity (20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s |

| Flash Point | 8 °C | 23 °C |

| Boiling Point | Not specified | 137 - 143 °C at 1013 hPa |

| Ignition Temperature | >250 °C | >250 °C |

| Explosion Limit | 1.2 - 8 %(V) (toluene) | 1.1 - 8.0 %(V) (xylene) |

Section 2: Hazard Identification and Safety Precautions

Both this compound® formulations are classified as hazardous materials, primarily due to their flammable and toxic solvent components. Understanding these hazards is paramount for safe laboratory practice.

Table 2: GHS Hazard Information for this compound® Variants

| Hazard Statement | This compound® (Toluene-based) | This compound® New (Xylene-based) |

| Flammability | H225: Highly flammable liquid and vapour | H226: Flammable liquid and vapour |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | H304: May be fatal if swallowed and enters airways |

| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Not specified | H319: Causes serious eye irritation |

| Respiratory/Skin Sensitization | Not specified | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure if inhaled | H373: May cause damage to organs through prolonged or repeated exposure if inhaled |

| Reproductive Toxicity | H361d: Suspected of damaging the unborn child | Not specified |

| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | H412: Harmful to aquatic life with long lasting effects |

| Acute Toxicity | Not specified | H312 + H332: Harmful in contact with skin or if inhaled |

Personal Protective Equipment (PPE) and Handling:

To mitigate the risks associated with this compound®, the following PPE and handling procedures are mandatory:

-

Ventilation: Always work in a well-ventilated area or under a fume hood to minimize inhalation of vapors.

-

Eye Protection: Wear safety glasses or goggles to protect against splashes.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately.

-

Respiratory Protection: If vapor concentrations are high, a respirator with an appropriate filter for organic vapors may be necessary.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.

Section 3: Emergency Procedures

In the event of accidental exposure or spillage, prompt and appropriate action is crucial.

Table 3: First Aid Measures for this compound® Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs. |

Spill and Disposal:

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., Chemizorb®) and collect it in a suitable container for disposal. Do not let the product enter drains. This compound® and its containers must be disposed of as hazardous waste in accordance with local regulations.

Section 4: Storage and Stability

Proper storage is essential to maintain the quality of this compound® and to prevent accidents.

-

Storage Temperature: Store in a well-ventilated place at +15°C to +25°C.

-

Container: Keep the container tightly closed. Recap the bottle immediately after use.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, concentrated sulfuric acid, nitric acid, rubber, and various plastics.

-

Stability: The product is chemically stable under standard ambient conditions. If the solution becomes too viscous, its consistency can be restored by adding the appropriate solvent (xylene for this compound® New).

Section 5: Experimental Protocol for Specimen Mounting

The following is a generalized protocol for using this compound® for the permanent mounting of histological or cytological specimens.

Methodology:

-

Dehydration: The fixed and processed tissue sections on the microscope slide must be completely dehydrated. This is typically achieved by passing the slide through a series of graded ethanol (B145695) solutions, starting from a lower concentration (e.g., 70%) and progressing to absolute ethanol.

-

Clearing: After dehydration, the slide is passed through a clearing agent, which is miscible with both the dehydrating agent and the mounting medium. Xylene is the most common clearing agent used for this compound®. This step makes the tissue transparent.

-

Mounting:

-

Work in a fume hood.

-

Place the slide on a flat surface.

-

Apply one or two drops of this compound® onto the specimen. The amount should be sufficient to fill the space between the slide and the coverslip.

-

Hold a clean coverslip at a 45-degree angle to the slide and gently lower it onto the this compound®, allowing the medium to spread evenly and avoiding the formation of air bubbles.

-

-

Drying:

-

Allow the mounted slide to dry in a horizontal position in a well-ventilated area or fume hood for at least 20-30 minutes. This allows for the evaporation of the solvent and the hardening of the mounting medium.

-

Diagram of the Experimental Workflow for Specimen Mounting with this compound®

Caption: General workflow for preparing and mounting specimens using this compound®.

This technical guide provides essential safety and application information for this compound®. Researchers should always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information. Adherence to these guidelines will help ensure a safe laboratory environment and the generation of high-quality, permanently mounted specimens for microscopic analysis.

Methodological & Application

Step-by-step protocol for using Entellan mounting medium.

Application Notes and Protocol: Entellan Mounting Medium

Introduction

This compound™ is a rapid, anhydrous mounting medium widely used in microscopy for the permanent preservation of stained biological specimens.[1] Composed of a solution of polymers, typically mixed acrylates, dissolved in either xylene or toluene, this compound™ creates a durable, transparent film that secures the coverslip to the microscope slide.[1] Its primary function is to provide a medium with a refractive index closely matching that of glass and the fixed tissue, thereby minimizing light scattering and enhancing image clarity.[2][3] As a water-free medium, it is essential that specimens are thoroughly dehydrated and cleared, preferably with the same solvent used in the this compound™ formulation, prior to mounting to prevent turbidity.[1][4][5]

Properties of this compound Mounting Medium

The physical properties of this compound are critical for its performance in microscopy. The refractive index is optimized to be similar to glass, while its viscosity allows for easy application and rapid drying.

| Property | Value (Xylene-Based) | Value (Toluene-Based) | Significance |

| Refractive Index (n 20/D) | 1.490 - 1.500[1] | 1.492 - 1.500[4] | Ensures optical clarity by matching the refractive index of glass (~1.52) and fixed tissue (~1.53).[2] |

| Viscosity (at 20°C) | 250 - 600 mPa·s ("this compound new")[6] | 60 - 100 mPa·s[4] | Affects handling and application; lower viscosity allows for faster spreading. |

| Density (at 20°C/4°C) | 0.94 - 0.96 g/cm³[1][6] | 0.925 - 0.935 g/cm³[4] | Standard physical characteristic of the medium. |

| Setting Time | ~20 minutes at room temperature[1][5] | ~20 minutes at room temperature | Allows for rapid processing and archiving of slides. |

| Storage Temperature | 15°C to 25°C[7][8] | 15°C to 25°C | Ensures stability and prevents solvent evaporation. |

| Primary Solvent | Xylene[1] | Toluene[4] | Dictates the required clearing agent for the specimen. |

Experimental Protocol

This protocol outlines the standard procedure for mounting dehydrated biological specimens on microscope slides using this compound.

Materials and Equipment

-

This compound™ mounting medium

-

Stained and processed microscope slides

-

Coverslips (appropriate size for the specimen)

-

Dropper or glass rod

-

Fume hood or well-ventilated workspace

-

Xylene (for clearing and cleaning)

-

Lint-free wipes or cloth

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Step-by-Step Methodology

-

Specimen Preparation:

-

Ensure the stained specimen on the microscope slide is completely dehydrated through a graded series of alcohol baths (e.g., 70%, 95%, 100% ethanol).[5][9]

-

Following dehydration, clear the specimen using an appropriate intermedium. It is strongly recommended to use xylene as the final clearing agent to ensure compatibility with the mounting medium and prevent turbidity.[1]

-

-

Work Environment Setup:

-

Application of this compound:

-

Uncap the this compound bottle and apply one or two drops directly onto the specimen.[1] The volume should be sufficient to fill the area under the coverslip without creating excessive overflow.[5]

-

Recap the this compound bottle immediately after use to prevent the solvent from evaporating, which can cause the medium to become too viscous.[1]

-

-

Coverslip Placement:

-

Holding a clean coverslip at a 45-degree angle, touch one edge to the slide next to the drop of this compound.

-

Slowly and gently lower the coverslip onto the slide, allowing the this compound to spread evenly and displace the air. This technique helps to prevent the formation of air bubbles.[5]

-

-

Drying and Curing:

-

Cleaning and Archiving:

-

Once the medium has hardened, any excess this compound can be carefully removed from the edges of the coverslip using a lint-free cloth or wipe lightly moistened with xylene.[1]

-

The prepared slide is now ready for microscopic examination and long-term storage.

-

Workflow Diagram

Caption: Workflow for permanent mounting of microscope slides using this compound.

Safety Precautions

This compound and its solvents (xylene/toluene) are hazardous materials. Always adhere to laboratory safety guidelines.

-

Flammability: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames.[8]

-

Inhalation: Vapors may cause drowsiness or dizziness. Always work in a fume hood or ensure adequate ventilation.[7][8]

-